molecular formula C8H16O4 B6159871 methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate CAS No. 2141846-08-2

methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate

Cat. No.: B6159871
CAS No.: 2141846-08-2
M. Wt: 176.21 g/mol
InChI Key: HJPYTLGNXHDGMO-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate is a branched ester featuring a hydroxy group at position 2, a methoxy group at position 4, and two methyl groups at the 3,3-positions of the butanoate backbone. Such esters often serve as intermediates in organic synthesis, leveraging their functional groups for further derivatization .

Properties

CAS No.

2141846-08-2

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate

InChI

InChI=1S/C8H16O4/c1-8(2,5-11-3)6(9)7(10)12-4/h6,9H,5H2,1-4H3

InChI Key

HJPYTLGNXHDGMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC)C(C(=O)OC)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate typically involves the esterification of 2-hydroxy-4-methoxy-3,3-dimethylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 2-oxo-4-methoxy-3,3-dimethylbutanoate.

    Reduction: Formation of 2-hydroxy-4-methoxy-3,3-dimethylbutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate has been studied for its pharmacological properties . Its structural features suggest potential use as a pharmaceutical intermediate in the synthesis of bioactive compounds. Research indicates that compounds with similar structures exhibit antimicrobial and antioxidant activities.

Case Study: Antimicrobial Activity

A study demonstrated that related compounds showed effective inhibition against various bacteria, with minimum inhibitory concentrations (MIC) ranging from 80 µg/mL to 250 µg/mL. This suggests that this compound could be explored for developing new antimicrobial agents .

Materials Science

In materials science, methyl esters like this compound are being investigated as additives in polymer formulations . They can enhance the properties of polymers such as polycarbonate and nylon by acting as UV absorbers and light stabilizers .

Table: Polymer Compatibility

Polymer TypeApplicationRole of Methyl Ester
Polyoxymethylene (POM)Engineering plasticsUV stabilization
Polyamide (PA)Textile applicationsLight stabilization
Polycarbonate (PC)Optical applicationsUV absorption
Polyethylene Terephthalate (PET)Bottles and containersEnhances durability against UV light

Agricultural Applications

This compound is also being explored for its potential use in agriculture as a plant growth regulator . Its derivatives have shown promise in modifying plant responses to environmental stressors and enhancing growth rates.

Case Study: Plant Growth Regulation

Research has indicated that similar compounds can stimulate growth in certain crops under stress conditions by modulating hormonal pathways. This application could lead to improved crop yields and resilience against adverse environmental conditions.

Safety and Environmental Considerations

While exploring these applications, it is crucial to consider the safety profiles of this compound. According to safety data sheets, this compound is classified as a flammable liquid and may cause skin irritation . Therefore, proper handling and regulatory compliance are essential when using this compound in industrial or laboratory settings.

Mechanism of Action

The mechanism by which methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate exerts its effects involves interactions with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The pathways involved include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitutions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate with analogous esters from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound (Target) 2-OH, 4-OCH₃, 3,3-diCH₃ C₉H₁₈O₄ 190.23 Hydroxy, methoxy, ester
Methyl 2-hydroxy-3-methylbutanoate 2-OH, 3-CH₃ C₆H₁₂O₃ 132.16 Hydroxy, ester
Ethyl 2-bromo-3,3-dimethylbutanoate 2-Br, 3,3-diCH₃, ethyl ester C₈H₁₅BrO₂ 223.11 Bromo, ester
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate 2-NH(CF₃CH₂), 3,3-diCH₃ C₁₀H₁₈F₃NO₂ 241.25 Amino, trifluoroethyl, ester

Key Observations:

  • Unlike the bromo-substituted ethyl ester , the target lacks a reactive leaving group, making it less suitable for nucleophilic substitution but more stable under basic conditions.
  • Amino-substituted analogs (e.g., ) exhibit higher polarity due to the NH group, enabling hydrogen bonding and chiral resolution in pharmaceutical synthesis.

Physicochemical Properties

While experimental data for the target are unavailable, trends can be inferred:

  • Retention Time (HPLC/LCMS): The methoxy group increases hydrophobicity compared to hydroxy analogs, leading to longer retention times than methyl 2-hydroxy-3-methylbutanoate .
  • Solubility: The 4-methoxy group may reduce water solubility compared to amino-substituted esters (e.g., ), which form hydrogen bonds.

Biological Activity

Methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate (also referred to as methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate) is a compound with notable biological activities. This article reviews its antimicrobial, antioxidant, and potential therapeutic properties based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group and multiple methyl substitutions on the aromatic ring. Its chemical structure can be represented as follows:

C12H16O4\text{C}_{12}\text{H}_{16}\text{O}_4

This compound is derived from natural sources and has been synthesized for various applications in pharmaceuticals and cosmetics.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 80 μg/mL to 250 μg/mL. The compound showed particularly strong activity against Staphylococcus aureus and Agrobacterium tumefaciens.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus84.12150
Agrobacterium tumefaciens99.09200
Escherichia coli150250

The antimicrobial effects are attributed to the compound's ability to disrupt microbial cell membranes and inhibit metabolic pathways essential for growth .

Antioxidant Activity

In addition to its antimicrobial properties, this compound demonstrates antioxidant activity. It has been evaluated using various assays such as DPPH radical scavenging, β-carotene bleaching, and ferrous ion chelation.

Table 2: Antioxidant Activity Assays

AssayIC50 (mg/mL)
DPPH Inhibition8.56 ± 0.14
β-Carotene Bleaching0.37 ± 0.01
Ferrozine-Fe²⁺ Complex Formation2.11 ± 0.05

These results indicate that the compound can effectively scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In studies involving rats and mice, findings indicated dose-dependent increases in liver and kidney weights, alongside some histopathological changes at higher concentrations.

Summary of Toxicity Findings

  • Liver Effects : Hepatocyte vacuolization observed at high doses.
  • Kidney Effects : Mild inflammation and tubular degeneration noted.
  • Reproductive Effects : Decreased epididymal sperm density in male subjects.

The No Observed Adverse Effect Level (NOAEL) was determined to be around 6250 ppm for both oral and dermal exposure routes .

Case Studies

Several case studies have documented the therapeutic applications of this compound in formulations aimed at treating infections and oxidative stress-related conditions. For instance:

  • Topical Formulations : Used in dermatological products for its antimicrobial properties against skin pathogens.
  • Food Preservation : Incorporated into food products for its antioxidant activity to prolong shelf life.

Q & A

What are the common synthetic routes for methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate, and how do they compare in efficiency?

Answer:
Synthesis of this compound typically involves esterification and protective group strategies. For example, similar esters (e.g., methyl 2-amino-3,3-dimethylbutanoate derivatives) are synthesized via multi-step reactions, including:

  • Step 1: Protection of hydroxyl groups using reagents like tert-butoxycarbonyl (Boc), followed by esterification with methyl chloride .
  • Step 2: Deprotection using hydrochloric acid in dioxane to yield the final product, as seen in analogous syntheses (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) .
  • Alternative routes: Reductive amination or sodium triacetoxyhydroborate-mediated reactions, as demonstrated in the synthesis of methyl (2S)-2-(benzylamino)-3,3-dimethylbutanoate .

Efficiency considerations:

  • Yield optimization: Reactions in anhydrous solvents (e.g., dichloroethane) under nitrogen atmospheres improve yields .
  • Contradictions: Use of Boc protection vs. direct esterification may lead to varying purity, necessitating chromatographic purification (e.g., CH₂Cl₂-based column chromatography) .

How is the purity and structural integrity of this compound validated in research?

Answer:
Methodological validation includes:

  • Chromatography: Column chromatography (e.g., CH₂Cl₂/ethyl acetate gradients) or recrystallization via solvent diffusion .
  • Spectroscopic analysis:
    • ¹H-NMR: Peaks for methoxy (δ ~3.7–3.9 ppm), hydroxyl (δ ~1.0–2.5 ppm), and quaternary dimethyl groups (δ ~1.0–1.2 ppm) are critical. For example, similar compounds show distinct methyl singlet integration at δ 1.02 .
    • Mass spectrometry (MS): High-resolution MS confirms molecular weight (e.g., C₉H₁₆O₅ for the target compound).

Data contradictions: Discrepancies in NMR shifts may arise from solvent effects (DMSO vs. CDCl₃) or stereochemical impurities, requiring repeated purification .

What challenges arise in the stereoselective synthesis of this compound?

Answer:
Key challenges include:

  • Stereochemical control: The hydroxyl and methoxy groups introduce chiral centers. Asymmetric synthesis methods, such as chiral auxiliaries (e.g., oxazolidinones), are required to enforce stereochemistry, as seen in (2R,3S)-3-hydroxy-2-methylbutanoate synthesis .
  • Racemization risk: Acidic or high-temperature conditions during deprotection may racemize the product. Low-temperature deprotection (0°C) and buffered workup (saturated NaHCO₃) mitigate this .

Advanced strategies:

  • Enzymatic resolution: Lipases or esterases can selectively hydrolyze enantiomers, though this requires optimization of solvent systems .

How can reaction conditions be optimized to improve yields of this compound?

Answer:
Optimization parameters:

  • Solvent selection: Polar aprotic solvents (e.g., dichloroethane) enhance reaction rates for esterification and reductive amination .
  • Catalyst use: Triethylamine or DMAP accelerates acyl transfer reactions, as shown in methyl ester syntheses (80% yield achieved via catalytic triethylamine) .
  • Temperature control: Room-temperature stirring for 10+ hours ensures complete conversion without side reactions .

Case study: In analogous syntheses, adjusting stoichiometry (e.g., 1.2 equivalents of oxalyl chloride) improved yields from 70% to 80% .

What bioactivity or pharmacological applications are associated with structurally similar esters?

Answer:
While direct data on the target compound is limited, related esters exhibit:

  • Enzyme inhibition: Analogous 3-methylbutanoate derivatives act as dihydroorotate dehydrogenase (DHODH) inhibitors, relevant in antiviral drug development .
  • Metabolic activity: (S)-Methyl 3-hydroxybutanoate derivatives participate in ketone body metabolism, suggesting potential neurological or metabolic studies .

Research gaps: The methoxy and hydroxyl groups may confer solubility or binding advantages, warranting docking studies or in vitro assays .

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